Cas no 1214362-06-7 (2-(3-Fluoro-2-(pyridin-3-yl)phenyl)acetonitrile)

2-(3-Fluoro-2-(pyridin-3-yl)phenyl)acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-(3-Fluoro-2-(pyridin-3-yl)phenyl)acetonitrile
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- Inchi: 1S/C13H9FN2/c14-12-5-1-3-10(6-7-15)13(12)11-4-2-8-16-9-11/h1-5,8-9H,6H2
- InChI Key: YRAGNUXLYBVVFN-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(CC#N)=C1C1C=NC=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 270
- XLogP3: 2.2
- Topological Polar Surface Area: 36.7
2-(3-Fluoro-2-(pyridin-3-yl)phenyl)acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029001141-250mg |
2-(3-Fluoro-2-(pyridin-3-yl)phenyl)acetonitrile |
1214362-06-7 | 95% | 250mg |
$989.80 | 2023-09-04 | |
Alichem | A029001141-500mg |
2-(3-Fluoro-2-(pyridin-3-yl)phenyl)acetonitrile |
1214362-06-7 | 95% | 500mg |
$1685.00 | 2023-09-04 | |
Alichem | A029001141-1g |
2-(3-Fluoro-2-(pyridin-3-yl)phenyl)acetonitrile |
1214362-06-7 | 95% | 1g |
$3155.55 | 2023-09-04 |
2-(3-Fluoro-2-(pyridin-3-yl)phenyl)acetonitrile Related Literature
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D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910
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Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
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Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
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Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
Additional information on 2-(3-Fluoro-2-(pyridin-3-yl)phenyl)acetonitrile
2-(3-Fluoro-2-(pyridin-3-yl)phenyl)acetonitrile: A Comprehensive Overview
2-(3-Fluoro-2-(pyridin-3-yl)phenyl)acetonitrile, also known by its CAS number 1214362-06-7, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound, characterized by its unique structure featuring a fluorophenyl group and a pyridinyl substituent, has garnered considerable attention in recent years due to its versatile properties and potential for advanced chemical applications. In this article, we will delve into the structural features, synthesis methods, applications, and the latest research findings related to this compound.
The molecular structure of 2-(3-fluoro-2-(pyridin-3-yl)phenyl)acetonitrile is a testament to the intricate balance of functional groups that contribute to its reactivity and stability. The presence of the fluorine atom in the phenyl ring introduces electronic effects that enhance the compound's reactivity in various chemical reactions. Additionally, the pyridinyl group imparts aromaticity and contributes to the overall stability of the molecule. These structural features make it an ideal candidate for use in pharmaceuticals, agrochemicals, and advanced materials.
Recent studies have highlighted the potential of 1214362-06-7 as a key intermediate in the synthesis of bioactive compounds. Researchers have demonstrated that this compound can be efficiently converted into complex molecules with significant therapeutic potential through a series of well-defined reaction steps. For instance, its use as a precursor in the synthesis of kinase inhibitors has shown promising results in preclinical studies, suggesting its role in the development of novel anti-cancer agents.
The synthesis of 2-(3-fluoro-2-(pyridin-3-yl)phenyl)acetonitrile involves a multi-step process that combines traditional organic chemistry techniques with modern catalytic methods. One of the most efficient routes reported in recent literature involves the coupling of aryl halides with pyridine derivatives under palladium-catalyzed conditions. This method not only ensures high yields but also minimizes the formation of unwanted byproducts, making it suitable for large-scale production.
In terms of applications, this compound has found utility in several areas beyond pharmaceuticals. Its ability to act as a versatile building block in organic synthesis has made it indispensable in the development of advanced materials such as polymers and nanoparticles. Recent research has also explored its potential as a ligand in catalytic systems, where it has demonstrated exceptional stability and selectivity under challenging reaction conditions.
The environmental impact and sustainability aspects of using 1214362-06-7 have also come under scrutiny in recent years. Studies have shown that this compound exhibits low toxicity to aquatic organisms, making it a safer alternative to traditional reagents in certain industrial processes. Furthermore, its compatibility with green chemistry principles has led to its adoption in eco-friendly synthetic routes.
In conclusion, 2-(3-fluoro-2-(pyridin-3-yl)phenyl)acetonitrile, or CAS number 1214362-067, stands out as a pivotal compound in modern chemistry due to its unique structure, versatile applications, and promising research outcomes. As advancements continue to be made in synthetic methodologies and material science, this compound is poised to play an even more significant role in shaping future innovations across various industries.
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